Defined Intermediate for Pemetrexed Disodium vs. Direct Biological Probe
The primary differentiation of CAS 898456-96-7 is its commercially documented role as an intermediate in the preparation of Pemetrexed Disodium , rather than a direct PDK2 inhibitor. In direct comparison, key analogs in the same chemical series, such as Compound 12 from Cao et al. (which contains an acetamide moiety), are profiled as direct PDK2 ligands with a Kd of 2.3 µM and an EC50 of 1.1 µM, but are not listed as intermediates in the Pemetrexed synthesis route . This distinction creates a functional application bifurcation: the ester is a synthetic enabler for a commercialized drug pathway, while the amide is a biochemical probe.
| Evidence Dimension | Primary Application and Synthetic Utility |
|---|---|
| Target Compound Data | Pemetrexed Disodium intermediate |
| Comparator Or Baseline | Acetamide analog (Compound 12); direct PDK2 inhibitor |
| Quantified Difference | Functional application difference: Synthetic intermediate vs. direct enzyme inhibitor (Kd=2.3 µM, EC50=1.1 µM) |
| Conditions | Commercial synthesis pathway vs. in vitro PDK2 kinase inhibition assay |
Why This Matters
This distinction is critical for procurement: a buyer intending to synthesize Pemetrexed must acquire this specific ester, whereas a biology team screening for PDK2 hits would select the amide.
- [1] Cao W, Wang Z, Han X, Liu J, Wang W. In vitro cytotoxicity screening to identify novel anti-osteosarcoma therapeutics targeting pyruvate dehydrogenase kinase 2. Bioorg Med Chem Lett. 2019;29(20):126665. View Source
